methyl 3-oxobutanedithioate
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Overview
Description
Methyl 3-oxobutanedithioate is a chemical compound with the molecular formula C5H8OS2
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxobutanedithioate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxobutanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the dithioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Methyl 3-oxobutanedisulfoxide or methyl 3-oxobutanedisulfone.
Reduction: Methyl 3-oxobutanethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxobutanedithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Methyl 3-oxobutanedithioate exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity and improved glycemic control. The compound may also have some affinity for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), although its selectivity for peroxisome proliferator-activated receptor gamma is higher .
Comparison with Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the dithioate group.
Methyl 3-oxobutanedisulfoxide: Oxidized form of methyl 3-oxobutanedithioate.
Methyl 3-oxobutanedisulfone: Further oxidized form of this compound.
Uniqueness: this compound is unique due to its dithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to activate peroxisome proliferator-activated receptor gamma and improve insulin sensitivity sets it apart from other similar compounds .
Properties
CAS No. |
17749-24-5 |
---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
methyl 3-oxobutanedithioate |
InChI |
InChI=1S/C5H8OS2/c1-4(6)3-5(7)8-2/h3H2,1-2H3 |
InChI Key |
HDDBIBXOQWQPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)SC |
Purity |
95 |
Origin of Product |
United States |
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